(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine is a complex organic compound notable for its unique structure and potential applications in various scientific fields. It is classified as an ethylenediamine derivative, characterized by the presence of trifluoromethyl-substituted phenyl groups. The molecular formula of this compound is C18H18F6N2, with a molecular weight of 376.34 g/mol .
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine belongs to the class of diamines and is specifically categorized as a chiral compound due to the presence of stereogenic centers at the ethylene backbone. Its derivatives are often explored for their biological activity and potential therapeutic applications.
The synthesis of (1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine typically involves multi-step organic reactions, including:
Technical details regarding specific reagents and conditions used in these reactions are often proprietary or found in patent literature, which may provide insights into optimized synthesis routes .
The molecular structure of (1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine features:
The compound's structural data can be represented in various formats such as SMILES notation or InChI identifiers. For example:
CC(C(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)N(C)C
InChI=1S/C18H18F6N2/c1-10(19)12(21)14(23,24)16(26,27)17(28,29)15(22)11(20)13(18(25,30)31)/h1-8H,9H2
The compound can participate in several chemical reactions typical for diamines and aromatic compounds:
Technical details about reaction conditions (temperature, solvents, catalysts) can vary significantly based on the desired transformation and are often detailed in experimental protocols within research articles .
The mechanism of action for (1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine is not fully elucidated but is hypothesized to involve:
Data on specific binding affinities or inhibitory constants would require empirical studies typically found in pharmacological research.
The physical properties of (1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine include:
Chemical properties include:
Relevant data from safety data sheets or material safety data sheets should be consulted for handling precautions .
(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine has several potential applications:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3